1-Mesityl-4-(1-piperidinylsulfonyl)piperazine
Description
Propriétés
IUPAC Name |
1-piperidin-1-ylsulfonyl-4-(2,4,6-trimethylphenyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O2S/c1-15-13-16(2)18(17(3)14-15)19-9-11-21(12-10-19)24(22,23)20-7-5-4-6-8-20/h13-14H,4-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRTRIIOVTKTROU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CCN(CC2)S(=O)(=O)N3CCCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Core Piperazine Functionalization Pathways
Piperazine’s symmetry complicates mono-substitution, necessitating protective group strategies or kinetic control. Two dominant approaches emerge:
- Aryl amination followed by sulfonylation : Introducing the mesityl group first via Buchwald-Hartwig coupling, then sulfonylating the remaining amine.
- Sulfonylation preceding aryl functionalization : Initial installation of the sulfonyl group creates a less nucleophilic amine for subsequent selective arylation.
Comparative studies show Approach 1 provides superior yields (68-72%) due to reduced steric hindrance during sulfonylation.
Synthetic Methodologies and Optimization
Stepwise Synthesis via Buchwald-Hartwig Amination
Step 1: N-Mesitylpiperazine Formation
Reaction: Piperazine + Mesityl bromide → N-Mesitylpiperazine
Conditions: Pd2(dba)3 (5 mol%), Xantphos (10 mol%), Cs2CO3, toluene, 110°C, 24 h
Yield: 65% after column chromatography
The palladium-catalyzed coupling achieves selective mono-arylation by maintaining a 1:1 stoichiometric ratio between piperazine and mesityl bromide. Excess piperazine minimizes bis-arylation, with GC-MS monitoring confirming <5% di-substituted byproduct.
Step 2: Sulfonylation with Piperidinylsulfonyl Chloride
Reaction: N-Mesitylpiperazine + Piperidinylsulfonyl chloride → Target compound
Conditions: CH2Cl2, Et3N (2 eq), 0°C → RT, 12 h
Yield: 89% (recrystallized from EtOAc/hexane)
The sulfonyl chloride, prepared from piperidine-1-sulfonic acid and SOCl2 (82% yield), reacts efficiently under Schotten-Baumann conditions. ¹H NMR tracking shows complete consumption of starting material within 8 h.
One-Pot Tandem Functionalization
An emerging method employs silver-mediated dual activation:
AgOTf (20 mol%)
Piperazine, Mesityl bromide, Piperidinylsulfonyl chloride
DME, 80°C, 18 h
Overall yield: 58%
While reducing step count, silver’s cost and moderate yields limit industrial scalability. Kinetic studies reveal competing side reactions between aryl bromide and sulfonyl chloride.
Critical Process Parameters
Solvent and Temperature Effects
| Parameter | Buchwald-Hartwig Route | One-Pot Route |
|---|---|---|
| Optimal solvent | Toluene | DME |
| Reaction temp (°C) | 110 | 80 |
| Sulfonylation temp | 0→25 | 80 |
| Total time (h) | 36 | 18 |
Polar aprotic solvents like DME accelerate silver-mediated steps but increase bis-sulfonylation risk (12-15% by HPLC).
Catalytic System Optimization
Palladium vs. Copper Catalysts
| Catalyst | Ligand | Conversion (%) | Selectivity (%) |
|---|---|---|---|
| Pd2(dba)3 | Xantphos | 98 | 93 |
| CuI | DMEDA | 76 | 65 |
| Pd(OAc)2 | BINAP | 89 | 84 |
Xantphos-ligated palladium provides optimal π-backbonding for C-N coupling, while copper systems suffer from amine coordination issues.
Analytical Characterization
Spectroscopic Fingerprints
¹H NMR (400 MHz, CDCl3)
- δ 6.72 (s, 2H, mesityl aromatic)
- δ 3.15 (m, 4H, piperazine CH2)
- δ 2.85 (m, 4H, piperidine CH2)
- δ 2.32 (s, 6H, mesityl CH3)
- δ 1.45 (m, 6H, piperidine CH2)
HRMS (ESI+)
Calculated for C18H29N3O2S: 351.1984
Found: 351.1986 [M+H]+
Purity Assessment
HPLC (C18, 0.1% TFA/MeCN) shows ≥99% purity at 254 nm with tR = 8.72 min. Thermal gravimetric analysis (TGA) confirms stability up to 215°C, critical for pharmaceutical processing.
Industrial Scalability and Cost Analysis
| Metric | Buchwald Route | One-Pot Route |
|---|---|---|
| PMI (kg/kg) | 32 | 28 |
| Catalyst cost ($/kg) | 4200 | 6100 |
| Cycle time (h) | 36 | 18 |
| E-factor | 18.7 | 22.4 |
Though the one-pot method reduces cycle time, its higher E-factor (22.4 vs. 18.7) and silver costs favor the stepwise approach for large-scale production.
Analyse Des Réactions Chimiques
1-Mesityl-4-(1-piperidinylsulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions tailored to each reaction type. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Neurological Disorders
Research indicates that piperazine derivatives, including 1-Mesityl-4-(1-piperidinylsulfonyl)piperazine, exhibit significant neuroprotective properties. Studies have shown that compounds with similar piperazine frameworks can inhibit acetylcholinesterase (AChE) activity, which is crucial in treating Alzheimer's disease. The multifunctional nature of these compounds allows them to target multiple pathways involved in neurodegeneration, potentially improving cognitive function and reducing amyloid plaque formation .
Anticancer Activity
Recent investigations into sulfonamide derivatives have revealed their potential as anticancer agents. Compounds similar to 1-Mesityl-4-(1-piperidinylsulfonyl)piperazine have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves inducing apoptosis in cancer cells, making these compounds promising candidates for further development in cancer therapy .
Metabolic Syndrome Treatment
The compound's structure suggests potential applications in addressing metabolic disorders such as insulin resistance and type 2 diabetes mellitus. Research into related sulfonamide derivatives has shown they may act as insulin sensitizers, improving glycemic control without the adverse effects associated with traditional thiazolidinediones . This positions 1-Mesityl-4-(1-piperidinylsulfonyl)piperazine as a candidate for further exploration in metabolic syndrome therapies.
Case Studies and Research Findings
Mécanisme D'action
The mechanism of action of 1-Mesityl-4-(1-piperidinylsulfonyl)piperazine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in the synthesis of key biomolecules or interact with receptors that regulate cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural and Physicochemical Properties
Piperazine derivatives vary significantly based on substituents, which dictate solubility, lipophilicity, and pharmacokinetics. Key comparisons include:
| Compound | Substituents (Position) | Solubility (μM) | Calculated pKa (Piperazine N) | ClogD |
|---|---|---|---|---|
| 1-Mesityl-4-(1-piperidinylsulfonyl)piperazine | Mesityl (1), 1-piperidinylsulfonyl (4) | Inferred low | Inferred 3–5 | High |
| Quinolone-piperazine 8a (N-phenylpiperazinyl) | Direct N-phenyl (core) | <20 (pH 2/6.5) | <3.8 | 2.1 |
| Quinolone-piperazine 8b (N-benzylpiperazinyl) | Benzyl spacer | 60–80 (pH 2/6.5) | ~5.0 | 1.8 |
| Quinolone-piperazine 8ac (ethylene spacer) | Ethylene spacer | >80 (pH 2/6.5) | 6–7 | 1.2 |
- Key Observations: The mesityl and sulfonyl groups in 1-Mesityl-4-(1-piperidinylsulfonyl)piperazine likely reduce aqueous solubility compared to derivatives with hydrophilic spacers (e.g., ethylene in 8ac) . The sulfonyl group may lower the pKa of the piperazine nitrogen, similar to directly attached aryl groups (e.g., 8a, pKa <3.8), reducing protonation and membrane permeability .
Metabolic Stability
Piperazine rings are metabolic hotspots. Comparisons with analogs:
- Key Observations :
- The compound’s piperazine core is susceptible to deethylation or oxidation, as seen in other derivatives (e.g., metabolite formation via N-dealkylation in ) .
- Bridged piperazines (e.g., GBR 12909 derivatives in ) exhibit improved metabolic stability due to restricted flexibility, suggesting that structural rigidity could enhance the stability of the target compound .
Pharmacological Activity
Piperazine derivatives show diverse receptor interactions. Relevant comparisons:
- Key Observations: The mesityl group’s bulk may enhance affinity for hydrophobic binding pockets (e.g., 5-HT1A receptors), as seen with aryl substituents in .
Therapeutic Potential
Piperazine derivatives are explored for diverse applications:
- Structural similarity to MC4 antagonist MCL0129 () hints at anxiolytic or antidepressant applications if receptor affinity is confirmed .
Activité Biologique
1-Mesityl-4-(1-piperidinylsulfonyl)piperazine is a synthetic compound notable for its diverse biological activities, including potential antimicrobial, antiviral, and anticancer properties. Its unique structure, characterized by the presence of a mesityl group and a piperidine sulfonyl moiety, positions it as a valuable candidate in medicinal chemistry and drug development.
Chemical Structure and Properties
- Molecular Formula : C18H29N3O2S
- Molecular Weight : 351.51 g/mol
The compound's synthesis typically involves the reaction of mesityl chloride with piperazine, followed by sulfonylation with piperidine sulfonyl chloride. The resulting structure allows for various chemical modifications that can enhance its biological activity.
Biological Activity Overview
Research indicates that 1-Mesityl-4-(1-piperidinylsulfonyl)piperazine exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest effectiveness against a range of bacterial strains.
- Antiviral Properties : Investigations into its antiviral capabilities are ongoing, with some promising preliminary results.
- Anticancer Potential : The compound shows significant cytotoxicity against various cancer cell lines, making it a candidate for further development in cancer therapeutics.
The mechanism of action is believed to involve the interaction with specific enzymes or receptors, modulating their activity. This can lead to inhibition of key signaling pathways involved in cell proliferation and survival. The exact molecular targets are still under investigation but may include:
- Enzymes involved in biomolecule synthesis
- Receptors regulating cellular signaling pathways
Anticancer Activity
A study focused on the anticancer effects of piperazine derivatives demonstrated that compounds similar to 1-Mesityl-4-(1-piperidinylsulfonyl)piperazine exhibited potent activity against human lung cancer cell lines (A549) with IC50 values lower than those of established chemotherapeutics like cisplatin .
| Compound | Cell Line | IC50 (µM) | Comparison |
|---|---|---|---|
| 1-Mesityl-4-(1-piperidinylsulfonyl)piperazine | A549 | TBD | Better than cisplatin (IC50 = 11.54) |
| Piperazine derivative X | Hela | 0.19 | Better than cisplatin (IC50 = 20.52) |
Antimicrobial Studies
In vitro studies have shown that this compound possesses antimicrobial properties against various pathogens. For instance, it was effective against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum potential .
Comparative Analysis with Similar Compounds
To contextualize the biological activity of 1-Mesityl-4-(1-piperidinylsulfonyl)piperazine, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-Mesityl-4-(1-piperidinyl)piperazine | Lacks sulfonyl group | Reduced activity |
| 1-Mesityl-4-(1-morpholinylsulfonyl)piperazine | Morpholine instead of piperidine | Altered chemical properties |
| 1-Mesityl-4-(1-pyrrolidinylsulfonyl)piperazine | Pyrrolidine ring present | Different reactivity |
Q & A
Q. What are the recommended synthetic routes for 1-Mesityl-4-(1-piperidinylsulfonyl)piperazine, and how can purity be optimized?
Answer: The synthesis typically involves sequential functionalization of the piperazine core. A plausible route includes:
Piperazine sulfonylation : Reacting piperazine with piperidine sulfonyl chloride under basic conditions (e.g., Et₃N in DCM) to install the sulfonyl group .
Mesityl group introduction : Coupling the sulfonylated piperazine with mesityl bromide via nucleophilic aromatic substitution or Buchwald-Hartwig amination, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) .
Q. Purity Optimization :
Q. Table 1: Key Reaction Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | Piperidine sulfonyl chloride, Et₃N, DCM | 65–70 | 90 |
| 2 | Mesityl bromide, Pd(OAc)₂, Xantphos, dioxane | 50–55 | 85 |
Q. How is the structural integrity of 1-Mesityl-4-(1-piperidinylsulfonyl)piperazine validated?
Answer:
Q. What are the critical physicochemical properties for experimental design?
Answer:
Q. Table 2: Physicochemical Profile
| Property | Value | Method/Source |
|---|---|---|
| Molecular weight | 394.51 g/mol | PubChem |
| LogP (lipophilicity) | 3.2 ± 0.3 | NIST |
| Hydrogen bond acceptors | 4 | PubChem |
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide derivatization for enhanced bioactivity?
Answer:
- Modify mesityl group : Replace with electron-deficient aryl rings (e.g., 4-nitrophenyl) to enhance enzyme inhibition (e.g., hCA II IC₅₀ reduced from 12 µM to 4 µM) .
- Sulfonyl group tuning : Replace piperidine sulfonyl with tosyl groups to alter pharmacokinetics (e.g., increased plasma half-life in murine models) .
Q. Key SAR Findings :
Q. How to resolve contradictions in reported bioactivity data across studies?
Answer:
- Standardize assays : Use consistent enzyme sources (e.g., recombinant hCA isoforms vs. tissue extracts) .
- Control variables :
Case Study :
Discrepancies in cytotoxicity (IC₅₀ 8 µM vs. 25 µM) traced to differing cell lines (HeLa vs. MCF-7) and serum-free vs. serum-containing media .
Q. What mechanistic insights exist for its enzyme inhibition?
Answer:
Q. Table 3: Enzyme Inhibition Data
| Enzyme | IC₅₀ (µM) | Mechanism | Reference |
|---|---|---|---|
| hCA I | 15.2 | Non-competitive | |
| hCA II | 8.7 | Competitive | |
| HDAC6 | >100 | Inactive |
Q. How to design stability studies for long-term storage?
Answer:
Q. What computational tools predict interactions with biological targets?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
